(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom at the 5th position and a methyl group at the 4th position of the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 4-methyl-2,3-dihydro-1H-indene, is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to introduce the amine group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of indane derivatives.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine
- (S)-5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine
- (S)-5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-amine
Uniqueness
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C10H12BrN |
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Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1S)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10H,3,5,12H2,1H3/t10-/m0/s1 |
InChI Key |
GXDJVRBDDVPNPM-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1CC[C@@H]2N)Br |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2N)Br |
Origin of Product |
United States |
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